Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Overview
Description
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 . This compound is typically stored in a refrigerator and is shipped at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . Tetrahydropyridines (THPs), which are present in this compound, have been synthesized by the inspiration of known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyridine ring, which is a heterocyclic moiety . This compound exists in distinct structural isomers .
Scientific Research Applications
Synthesis and Chemical Properties
Annulation Reactions : Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphines, to produce highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido[3,4-d]pyrimidine Analogs : Ethyl 5-amino-2-methyIpyridine-4-carboxylate, a structurally related compound, is synthesized from ethyl acetopyruvate and nitroacetamide. This is used to produce pyrido[3,4-d]pyrimidine analogs of pteroic acid (And & Mckee, 1979).
Production of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carboxylic Acid Esters : This process involves saponification of ethyl 3-aminobenzo[b]furan-2-carboxylate, followed by reaction with acetylenedicarboxylic diesters (Görlitzer & Kramer, 2000).
Crystal Structure Analysis : Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, another structurally related compound, has been synthesized and characterized, including its crystal structure, through X-ray diffraction studies (Sambyal et al., 2011).
Applications in Various Fields
Antiallergic Agents : Some 1,4-dihydropyridines have been investigated for their potential as antiallergic agents, showcasing the relevance of similar compounds in medicinal chemistry (Görlitzer & Kramer, 2000).
Anti-Inflammatory and Antimicrobial Activities : Benzo[d]imidazolyl tetrahydropyridine carboxylates, which share structural similarities, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities (ANISETTI & Reddy, 2017).
Photodiode Applications : Certain pyrimidine fused quinolone carboxylate moieties, related to this compound, have been investigated for their utility in photodiode applications, highlighting the material science applications of similar compounds (Elkanzi et al., 2020).
Corrosion Inhibition : Pyranpyrazole derivatives, which are structurally related, have been studied as corrosion inhibitors for mild steel, useful in industrial processes (Dohare et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds have been shown to cause changes in cell biology through their interaction with various targets .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to have a variety of biological effects, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
ethyl 5-amino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAPROJUMIFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679955 | |
Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911010-88-3 | |
Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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